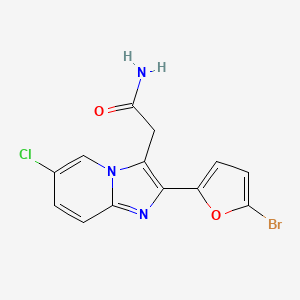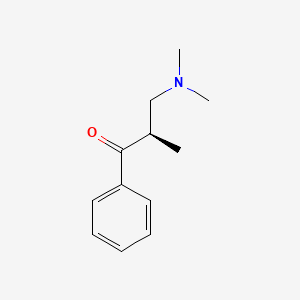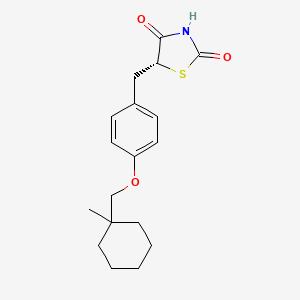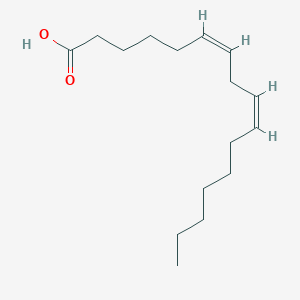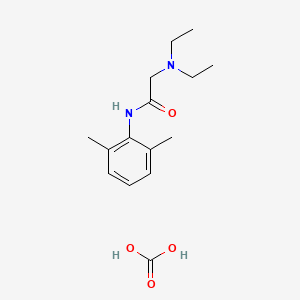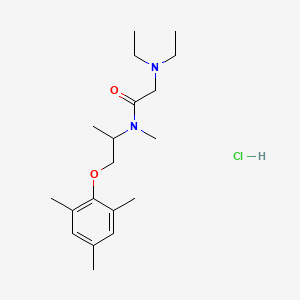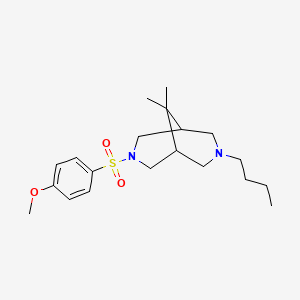
Sodium bisulfide trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bisulfide trihydrate, also known as sodium hydrosulfide trihydrate, is a chemical compound with the formula NaHS·3H₂O. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium bisulfide trihydrate can be synthesized through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the trihydrate form:
H2S+NaOH→NaHS+H2O
Industrial Production Methods
In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The resulting solution is then cooled to crystallize the trihydrate form. This method ensures high purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bisulfide trihydrate undergoes several types of chemical reactions, including:
Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent, converting other compounds to their reduced forms.
Substitution: Sodium bisulfide can participate in substitution reactions, where it replaces another group in a compound.
Common Reagents and Conditions
Oxidation: Sodium bisulfide reacts with oxidizing agents such as chlorine (Cl₂) or oxygen (O₂) to form sodium sulfate.
Reduction: It can reduce metal ions in solution, such as copper(II) ions (Cu²⁺), to their metallic forms.
Substitution: Sodium bisulfide can react with alkyl halides to form thiols.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metallic copper (Cu)
Substitution: Thiols (R-SH)
Applications De Recherche Scientifique
Sodium bisulfide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organosulfur compounds.
Biology: Sodium bisulfide is used in the study of sulfur metabolism in biological systems.
Industry: Sodium bisulfide is used in the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Mécanisme D'action
The mechanism of action of sodium bisulfide trihydrate involves its ability to donate hydrogen sulfide ions (HS⁻) in solution. These ions can participate in various chemical reactions, including redox reactions and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bisulfite (NaHSO₃): Used as a reducing agent and preservative.
Sodium metabisulfite (Na₂S₂O₅): Commonly used as a preservative and antioxidant.
Sodium sulfide (Na₂S): Used in the production of sulfur dyes and as a reducing agent.
Uniqueness
Sodium bisulfide trihydrate is unique in its ability to act as both a reducing agent and a nucleophile. Its high solubility in water and ability to form stable hydrates make it particularly useful in various industrial and research applications.
Propriétés
Numéro CAS |
12135-06-7 |
|---|---|
Formule moléculaire |
H7NaO3S |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
sodium;sulfanide;trihydrate |
InChI |
InChI=1S/Na.3H2O.H2S/h;4*1H2/q+1;;;;/p-1 |
Clé InChI |
WAGNUANSSKWIMM-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.[Na+].[SH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


